molecular formula C25H24N2O6S B11149363 benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11149363
M. Wt: 480.5 g/mol
InChI Key: AAQUPCITWPKODD-UHFFFAOYSA-N
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Description

Benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their remarkable biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties . The unique structure of this compound, which includes a fused pyrimidine and thiazole ring system, contributes to its diverse range of applications in scientific research and industry.

Preparation Methods

The synthesis of benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, fused sodium acetate, glacial acetic acid, acetic anhydride, and 3-methoxy-4-acetyloxy benzaldehyde. The reaction mixture is refluxed for 3.5 hours, cooled, and poured into cold water. The resulting solid is collected and crystallized from methanol to obtain the final product with an 82% yield .

Chemical Reactions Analysis

Benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral and anticancer properties. In medicine, it is being investigated for its anti-inflammatory and antihypertensive effects. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of benzyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in various biological processes. For example, its anticancer activity is attributed to its ability to inhibit the growth of tumor cells by interfering with DNA synthesis and cell division .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

benzyl 5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H24N2O6S/c1-14-21(24(30)32-13-17-8-6-5-7-9-17)22(27-23(29)15(2)34-25(27)26-14)18-10-11-19(33-16(3)28)20(12-18)31-4/h5-12,15,22H,13H2,1-4H3

InChI Key

AAQUPCITWPKODD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC(=O)C)OC

Origin of Product

United States

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